9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one
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Overview
Description
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one is a complex organic compound belonging to the phenazine family. Phenazine systems are an important class of aza-polycyclic compounds that are easily found in nature and isolated as secondary metabolites primarily from Pseudomonas, Streptomyces, and a few other genera from soil or marine habitats
Preparation Methods
The synthesis of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of lawsone with benzene-1,2-diamines to form benzo[a]phenazin-5-ol derivatives . The process may involve visible-light irradiation or electrosynthesis under mild reaction conditions . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can undergo regioselective cross-dehydrogenative C(sp2)–H sulfenylation and selenylation under visible-light irradiation or electrosynthesis
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various heterocyclic compounds, including pyranophenazines, spiropyranophenazines, and pyridophenazines . Additionally, it is used in the development of new materials with specific photophysical properties .
Mechanism of Action
The mechanism of action of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .
Comparison with Similar Compounds
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one can be compared with other phenazine derivatives, such as benzo[b]phenoxazine and benzochromenophenazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diethylamino and phenyl substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
82014-22-0 |
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Molecular Formula |
C26H23N3O |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one |
InChI |
InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3 |
InChI Key |
RRPZIPGTVAQGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5 |
Origin of Product |
United States |
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